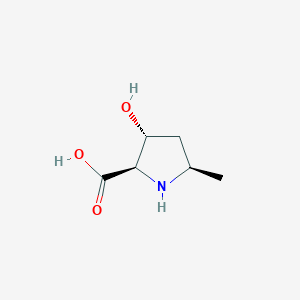
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine or L-2-amino-4-hydroxybutyric acid, is an amino acid that is commonly found in the biosynthesis of various compounds in living organisms. It is a non-proteinogenic amino acid and is rarely found in proteins.
Mechanism Of Action
The exact mechanism of action of (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor for the biosynthesis of various compounds, including threonine, methionine, and isoleucine. It may also have a role in regulating the biosynthesis of other amino acids and proteins.
Biochemical And Physiological Effects
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been found to have antitumor properties, inhibiting the growth of cancer cells. In addition, it has been shown to have neuroprotective properties, protecting neurons from damage.
Advantages And Limitations For Lab Experiments
The advantages of using (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its low toxicity and high solubility in water. However, its low stability and susceptibility to degradation may limit its use in certain experiments.
Future Directions
There are several future directions for research on (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid. These include exploring its potential as a therapeutic agent for various diseases, investigating its role in regulating the biosynthesis of other amino acids and proteins, and developing new methods for its synthesis and purification.
In conclusion, (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the advancement of various fields of research.
Synthesis Methods
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the conversion of starting materials into the desired product through chemical reactions. Microbial fermentation, on the other hand, involves the use of microorganisms to produce the desired product through metabolic pathways. In both methods, the purity and yield of the product are important factors to consider.
Scientific Research Applications
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antitumor, and neuroprotective properties. It has also been used in the synthesis of various pharmaceuticals and biologically active compounds.
properties
CAS RN |
114717-08-7 |
|---|---|
Product Name |
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,3R,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
InChI Key |
RVIGBNHLNBRMFX-UOWFLXDJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
Canonical SMILES |
CC1CC(C(N1)C(=O)O)O |
synonyms |
D-Proline, 3-hydroxy-5-methyl-, (3R,5R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




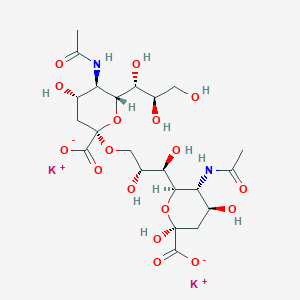
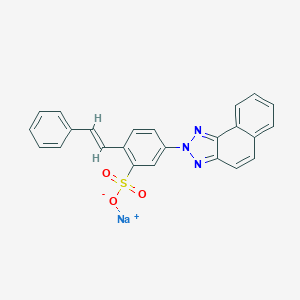
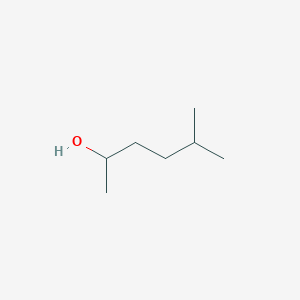
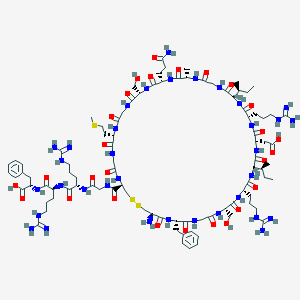
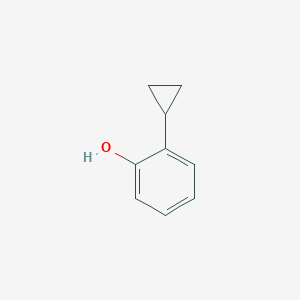
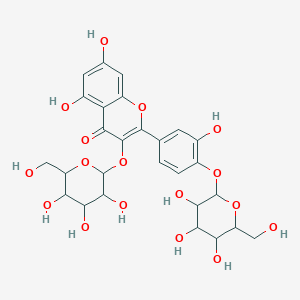
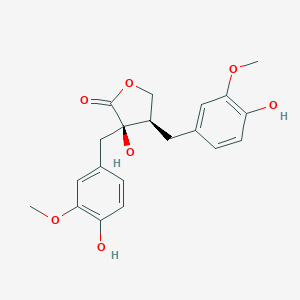
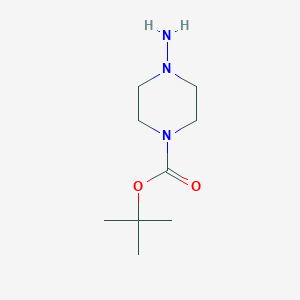
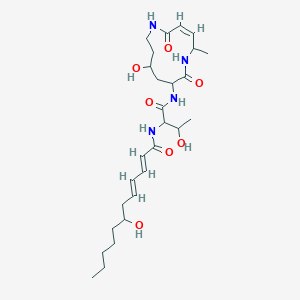
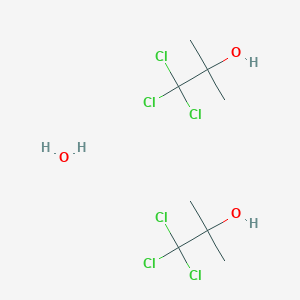
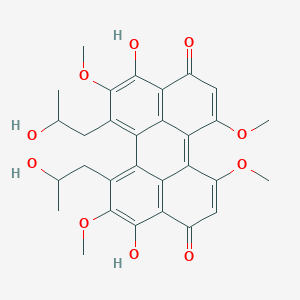
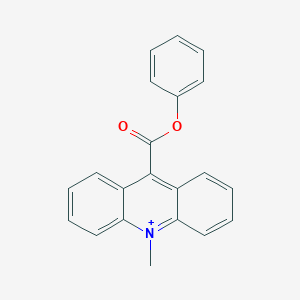
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)